Cas no 2648993-54-6 (2-cyclobutyl-2-isocyanatoacetic acid)

2-cyclobutyl-2-isocyanatoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclobutyl-2-isocyanatoacetic acid
- 2648993-54-6
- EN300-1458702
-
- インチ: 1S/C7H9NO3/c9-4-8-6(7(10)11)5-2-1-3-5/h5-6H,1-3H2,(H,10,11)
- InChIKey: MUSWSHCIIFQHGT-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1CCC1)N=C=O)=O
計算された属性
- せいみつぶんしりょう: 155.058243149g/mol
- どういたいしつりょう: 155.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.7Ų
2-cyclobutyl-2-isocyanatoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458702-5.0g |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 5g |
$2360.0 | 2023-06-06 | ||
Enamine | EN300-1458702-0.1g |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 0.1g |
$715.0 | 2023-06-06 | ||
Enamine | EN300-1458702-100mg |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 100mg |
$715.0 | 2023-09-29 | ||
Enamine | EN300-1458702-10000mg |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 10000mg |
$3500.0 | 2023-09-29 | ||
Enamine | EN300-1458702-1.0g |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 1g |
$813.0 | 2023-06-06 | ||
Enamine | EN300-1458702-5000mg |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 5000mg |
$2360.0 | 2023-09-29 | ||
Enamine | EN300-1458702-2500mg |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 2500mg |
$1594.0 | 2023-09-29 | ||
Enamine | EN300-1458702-0.5g |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 0.5g |
$781.0 | 2023-06-06 | ||
Enamine | EN300-1458702-50mg |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 50mg |
$683.0 | 2023-09-29 | ||
Enamine | EN300-1458702-0.05g |
2-cyclobutyl-2-isocyanatoacetic acid |
2648993-54-6 | 0.05g |
$683.0 | 2023-06-06 |
2-cyclobutyl-2-isocyanatoacetic acid 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-cyclobutyl-2-isocyanatoacetic acidに関する追加情報
Exploring the Unique Properties and Applications of 2-Cyclobutyl-2-Isocyanatoacetic Acid (CAS No. 2648993-54-6)
In the rapidly evolving field of organic chemistry, 2-cyclobutyl-2-isocyanatoacetic acid (CAS No. 2648993-54-6) has emerged as a compound of significant interest due to its versatile applications in pharmaceutical research and material science. This article delves into its molecular structure, synthesis pathways, and potential uses, while addressing common queries from researchers and industry professionals.
The compound 2-cyclobutyl-2-isocyanatoacetic acid belongs to the class of isocyanate derivatives, characterized by the presence of a reactive isocyanate group (-NCO) and a cyclobutyl ring. Its unique structure makes it valuable for peptide coupling reactions and polymer modifications, aligning with current trends in green chemistry and sustainable synthesis. Researchers often search for "isocyanate reactivity in aqueous media" or "cyclobutyl derivatives in drug design," highlighting its relevance in modern chemical studies.
One of the key advantages of CAS No. 2648993-54-6 is its role in developing biocompatible materials. Recent studies explore its use in hydrogel formation and controlled-release drug delivery systems, topics frequently queried in academic databases. The compound’s carboxylic acid moiety further enables conjugation with biomolecules, making it a candidate for targeted therapy applications—a hotspot in cancer research and precision medicine.
From a synthetic perspective, 2-cyclobutyl-2-isocyanatoacetic acid can be prepared via cyclobutane carboxylation followed by isocyanate introduction. Optimizing its yield and purity is a common challenge, as reflected in searches like "high-yield synthesis of isocyanato acids." Advances in flow chemistry and catalytic methods have improved its production efficiency, addressing industry demands for scalable processes.
Safety and handling of 2648993-54-6 are also critical discussion points. While not classified as hazardous under standard conditions, proper storage (anhydrous environments) and handling (glove boxes) are recommended to maintain stability. Queries such as "stability of isocyanates in solvents" underscore the need for clear guidelines, which this article aims to supplement.
In conclusion, 2-cyclobutyl-2-isocyanatoacetic acid represents a bridge between fundamental research and industrial innovation. Its dual functionality (isocyanate + carboxylic acid) opens doors to multifunctional materials and therapeutic agents, resonating with trends like "smart biomaterials" and "click chemistry in drug discovery." As exploration continues, this compound is poised to play a pivotal role in addressing global challenges in healthcare and advanced manufacturing.
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